N-(2,4-dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. The structure features a 2,4-dimethylphenylacetamide group linked via a sulfanyl bridge to a 3-ethyl-substituted thienopyrimidinone scaffold. The ethyl group at position 3 and the dimethylphenyl moiety are critical for modulating solubility, bioavailability, and target binding.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-4-21-17(23)16-14(7-8-24-16)20-18(21)25-10-15(22)19-13-6-5-11(2)9-12(13)3/h5-9H,4,10H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIBMOBKCNZTSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyrimidine ring.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides as reagents.
Acylation: The final step involves the acylation of the intermediate compound with 2,4-dimethylphenyl acetic acid under conditions such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thienopyrimidine ring, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: The compound can be used in studies to understand its pharmacokinetics and pharmacodynamics.
Materials Science: Its unique structure may be exploited in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thienopyrimidine core is known to bind to specific active sites, potentially inhibiting enzyme activity or modulating receptor function. The sulfanyl group may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Solubility : The 2,4-dimethylphenyl group in the target compound likely enhances lipophilicity compared to the polar 4-trifluoromethoxyphenyl group in ’s analog .
Pharmacological and Physicochemical Properties
- Compound : The trifluoromethoxy group may enhance metabolic stability and blood-brain barrier penetration compared to the target compound’s dimethylphenyl group .
- Target Compound : Predicted logP ~3.5 (estimated via fragment-based methods), suggesting moderate membrane permeability.
Crystallographic and Spectroscopic Data
- Target Compound : Expected to adopt a similar conformation, with the ethyl group introducing slight torsional strain.
Biological Activity
N-(2,4-dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : CHNOS
- Molecular Weight : 373.5 g/mol
- Functional Groups : Thienopyrimidine core, sulfanyl group, and dimethylphenyl substituent.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thienopyrimidine Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Sulfanyl Group : Achieved through nucleophilic substitution reactions using thiols or disulfides.
- Acylation : Final acylation with 2,4-dimethylphenyl acetic acid using coupling agents like EDCI or DCC.
The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets such as enzymes or receptors. The thienopyrimidine core is known for binding to active sites on these targets, potentially inhibiting enzyme activity or modulating receptor function. The sulfanyl group may enhance binding affinity and specificity.
Antimicrobial Activity
Research on similar thienopyrimidine derivatives suggests potential antimicrobial properties. For instance:
- Study Findings : Compounds with thienopyrimidine structures have shown efficacy against various Gram-positive bacteria and drug-resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) .
| Compound | MIC Against S. aureus (µg/mL) | Activity Type |
|---|---|---|
| Thienopyrimidine Derivative A | 1 | Antibacterial |
| Thienopyrimidine Derivative B | 2 | Antibacterial |
Anticancer Activity
In vitro studies indicate that thienopyrimidine derivatives can exhibit anticancer properties. For example:
- Cell Lines Tested : Caco-2 (colon cancer) and A549 (lung cancer).
| Compound | % Viability (Caco-2) | % Viability (A549) |
|---|---|---|
| Compound 1 | 39.8% (p < 0.001) | 56.9% |
| Compound 2 | 31.9% (p = 0.0019) | No significant activity |
These results indicate that modifications in the structure can significantly influence biological activity.
Case Studies
-
Case Study on Antimicrobial Properties :
- A study demonstrated that derivatives of thienopyrimidine showed broad-spectrum activity against drug-resistant bacterial strains.
- Compounds were tested for Minimum Inhibitory Concentration (MIC), revealing promising results against resistant strains.
-
Case Study on Anticancer Activity :
- A series of thienopyrimidine derivatives were evaluated for their ability to inhibit cancer cell proliferation.
- Results indicated that certain structural modifications enhanced anticancer efficacy significantly compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
